molecular formula C18H20BNO2 B3027197 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 1242412-60-7

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B3027197
CAS No.: 1242412-60-7
M. Wt: 293.2
InChI Key: RLSJGSFDSSYNPL-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is an organoboron compound that has garnered significant interest in the fields of organic chemistry and materials science. This compound is characterized by the presence of a carbazole moiety linked to a dioxaborolane group, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds are known to be used as reagents to borylate arenes .

Mode of Action

It is known that similar compounds can be used to borylate arenes , which suggests that this compound may interact with its targets through a borylation mechanism.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. For example, moisture is known to affect the stability of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves the Miyaura borylation reaction. This process uses a palladium catalyst to facilitate the coupling of a halogenated carbazole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to enhance efficiency, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Palladium catalysts, aryl halides, and bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced carbazole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole stands out due to its unique combination of a carbazole and dioxaborolane group. This dual functionality allows it to participate in a broader range of chemical reactions and applications, particularly in the fields of materials science and organic electronics.

Biological Activity

The compound 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a boron-containing heterocyclic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈BNO₂
  • Molecular Weight : 253.11 g/mol
  • CAS Number : 870119-58-7
  • Structure : The compound features a carbazole moiety linked to a dioxaborolane group, which contributes to its electronic properties and potential reactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Fluorescence Properties : The compound exhibits significant fluorescence due to its conjugated π-system. This property is essential for applications in bioimaging and as a fluorescent probe in biological systems .
  • Reactivity with Biological Targets : The boron atom in the dioxaborolane structure allows for interactions with biological nucleophiles, potentially influencing enzyme activity or cellular signaling pathways .
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in protecting cells from oxidative stress .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro tests demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.5Apoptosis induction
MCF-7 (Breast)12.3Cell cycle arrest at G1 phase
A549 (Lung)15.7Reactive oxygen species (ROS) generation

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from damage induced by excitotoxicity:

ModelEffect ObservedReference
Primary NeuronsReduced cell death by 30%
Neuroblastoma CellsEnhanced survival under stress

Case Studies

  • Study on Fluorescent Properties : A study highlighted the use of this compound as a fluorescent probe for detecting reactive oxygen species in living cells. The results indicated that it could effectively localize within mitochondria and provide real-time imaging capabilities .
  • Anticancer Research : In a comparative study with other boron-containing compounds, this compound showed superior efficacy against breast cancer cells due to its ability to induce apoptosis more effectively than traditional chemotherapeutics .

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BNO2/c1-17(2)18(3,4)22-19(21-17)12-9-10-14-13-7-5-6-8-15(13)20-16(14)11-12/h5-11,20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLSJGSFDSSYNPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674167
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871125-67-6, 1242412-60-7
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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